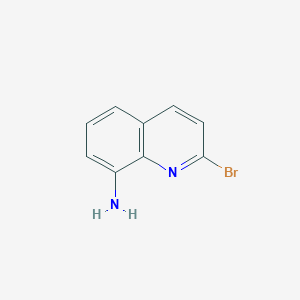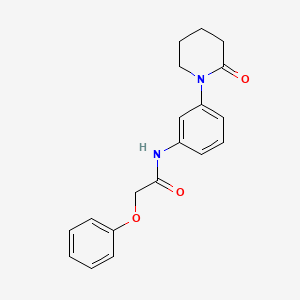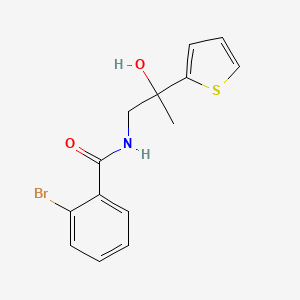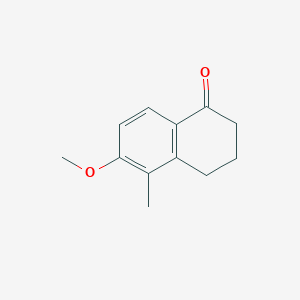![molecular formula C16H13N5O3S2 B2924871 N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide CAS No. 847246-82-6](/img/structure/B2924871.png)
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells and microorganisms. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerase, which is involved in DNA replication. Additionally, it has been found to modulate the expression of certain genes, leading to changes in cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide in lab experiments is its potent antimicrobial and anticancer properties. This makes it a valuable tool for studying the mechanisms of action of these types of compounds. However, one limitation is that the compound may have toxic effects on healthy cells, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide. One potential direction is to investigate its potential as a treatment for antibiotic-resistant infections. Another direction is to study its effects on other types of cancer, such as leukemia and lymphoma. Additionally, research could be conducted to optimize the synthesis and purification of the compound, making it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves the reaction of 2-mercapto pyrimidine with 3-nitrobenzyl bromide, followed by the reaction of the resulting product with 2-chloro-N-(2-hydroxyethyl)acetamide. The final product is obtained through purification and isolation of the desired compound.
Applications De Recherche Scientifique
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, it has been found to possess potent anticancer properties, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S2/c22-14(10-25-15-17-5-2-6-18-15)20-16-19-9-13(26-16)8-11-3-1-4-12(7-11)21(23)24/h1-7,9H,8,10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFHDJPJJUSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)

![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)

![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2924797.png)
![6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924799.png)

![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2924802.png)
![4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B2924803.png)
![(Z)-5-((2-(isopropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2924804.png)
![tert-butyl N-[4-({[2-(2-chloropropanamido)ethyl]carbamoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B2924807.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2924811.png)